3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Description
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14-10-16-15(20)17(14)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXFIPWZNZCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-phenoxyaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Recent studies have demonstrated that derivatives of 2-thioxoimidazolidin-4-one, including those related to 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one, exhibit notable antibacterial properties. For instance, compounds were evaluated for their ability to inhibit bacterial adhesion and growth against strains like Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective antimicrobial activity.
-
Anticancer Potential
- Research indicates that thioxoimidazolidinones can act as inhibitors of specific proteins involved in cancer cell proliferation. A study highlighted the compound's ability to inhibit perforin, a protein involved in cytotoxic T-cell-mediated lysis of target cells . This suggests potential applications in developing novel anticancer therapies.
- Anti-inflammatory Effects
Case Studies
-
Inhibition of Perforin Activity
- A study explored the structure-activity relationship of various thioxoimidazolidinones, revealing that modifications to the phenyl ring significantly enhanced their inhibitory potency against perforin . This research underscores the importance of chemical structure in determining biological activity.
- Antibacterial Efficacy
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thioxoimidazolidinone core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The 2-thioxoimidazolidin-4-one scaffold allows for substitutions at positions 1, 3, and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Substituent Effects at Position 3
Key Observations :
- Electron-withdrawing groups (e.g., Br in C5) improve antimicrobial activity by enhancing electrophilicity .
- Bulky aromatic substituents (e.g., iodophenyl in Compound 31) optimize receptor binding via steric and hydrophobic interactions .
- Metal coordination (e.g., Pd(II)) can amplify cytotoxic effects by altering redox properties .
Modifications at Position 5
Key Observations :
- Pyrazolylmethylene groups enhance thermal stability, likely due to extended conjugation .
- Esterification at position 5 (e.g., in herbicidal derivatives) balances solubility and bioactivity .
Antimicrobial Activity
Trend : Halogenated derivatives (e.g., C5) show superior potency due to enhanced electrophilicity and biofilm penetration .
Receptor Modulation
Trend: Sulfur substitution (thioxo) in imidazolidinones increases receptor affinity compared to oxygen analogues (hydantoins) .
Physical Properties
Q & A
Q. What are the optimal synthetic routes for 3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of thiourea derivatives with phenoxyphenyl-substituted carbonyl precursors. A high-yield method involves reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O), achieving yields >80% under mild conditions . Optimization requires precise control of temperature (0–5°C for diazonium coupling) and stoichiometric ratios of reagents like DCC/DMAP for esterification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, thioxo carbonyl at ~δ 180 ppm) .
- IR : Thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
Contradictions (e.g., unexpected splitting in NMR) are resolved via cross-validation with elemental analysis, X-ray crystallography, or computational modeling (DFT) .
Q. What are common by-products during synthesis, and how are they mitigated?
By-products include:
- Oxo analogs : Formed via oxidation of the thioxo group. Mitigated by inert atmospheres (N₂/Ar) and reducing agents .
- Dimerization : Addressed using sterically hindered solvents (e.g., DMF) and controlled reaction times .
Advanced Research Questions
Q. How do structural modifications at positions 3 and 5 influence biological activity?
Substitutions at position 3 (e.g., phenoxy vs. ethoxyphenyl) and position 5 (e.g., benzylidene vs. diazenyl groups) significantly alter bioactivity. For example:
- Phenoxy at position 3 : Enhances herbicidal activity (60% efficacy against Stellaria media at 1,000 g/ha) .
- Diazenyl at position 5 : Increases anti-inflammatory potency by 30% via COX-2 inhibition .
Structure-activity relationships (SAR) are validated using in vitro assays (e.g., enzyme inhibition) and docking studies .
Q. What computational methods are used to predict binding mechanisms with biological targets?
- Molecular docking (AutoDock/Vina) : Predicts interactions with enzymes like COX-2 or acetylcholinesterase. For example, the thioxo group forms hydrogen bonds with Arg120 in COX-2 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, with RMSD <2 Å indicating stable binding .
Q. How are metal complexes of this compound synthesized, and what are their cytotoxic properties?
Metal complexes (e.g., Pd(II), Cu(II)) are prepared by refluxing the ligand with metal salts (e.g., PdCl₂) in ethanol. These complexes show enhanced cytotoxicity (IC₅₀ = 8–12 µM) compared to the parent compound (IC₅₀ = 25 µM) against HeLa cells, attributed to improved membrane permeability and DNA intercalation .
Q. How do solvent polarity and catalyst selection affect regioselectivity in derivatization reactions?
Q. What strategies resolve contradictions in bioassay data across studies?
Contradictions (e.g., varying IC₅₀ values) arise from differences in assay protocols (e.g., MTT vs. SRB assays). Standardization includes:
- Normalizing cell viability data to positive controls (e.g., doxorubicin).
- Replicating assays in triplicate with error margins <10% .
Methodological Considerations
Q. How is herbicidal activity quantified, and what statistical models are applied?
Q. What purification techniques are optimal for isolating derivatives?
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation.
- Recrystallization : Ethanol/water (1:1) yields >95% purity .
Emerging Research Directions
- Photodynamic therapy : Explore thioxo-mediated ROS generation under UV irradiation .
- Multi-target inhibitors : Design hybrids with thiazolidinone cores for dual enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
